![molecular formula C17H20N4O B5809722 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms . The compound also includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is attached to the pyrazine ring through a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Given the presence of the carbonyl group, it might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and reactivity would be influenced by the presence and arrangement of the functional groups .Applications De Recherche Scientifique
Anticancer Applications
The diazine core of the compound is known to exhibit anticancer properties. Pyrazine derivatives have been studied for their potential to inhibit cell proliferation and induce apoptosis in cancer cells. The specific structure of this compound could be explored for its efficacy against various cancer cell lines, including breast cancer and leukemia .
Antimicrobial and Antifungal Activities
Diazine derivatives are reported to have antimicrobial and antifungal activities. The compound could be part of research studies aimed at developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anti-Inflammatory and Analgesic Effects
The pyrazine scaffold is associated with anti-inflammatory and analgesic effects. This compound could be investigated for its potential to reduce inflammation and pain, which is beneficial in conditions like arthritis and neuropathic pain .
Cardiovascular Research
Pyrazine derivatives can act as cardiovascular agents . They may have applications in the treatment of hypertension and other cardiovascular diseases. Research could focus on the vasodilatory effects of this compound and its impact on blood pressure regulation .
Neuroprotective Properties
The compound’s potential for neuroprotection could be explored, particularly in the context of retinal ganglion cell protection and vascular relaxation in the ocular ciliary artery. This could have implications for diseases like glaucoma .
Antidiabetic Research
As a DPP-IV inhibitor , the compound could be studied for its antidiabetic properties. Research could be directed towards understanding its role in glucose metabolism and insulin regulation .
Orientations Futures
Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the pharmacological relevance of pyrazine and piperazine compounds . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s physical and chemical properties in more detail .
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-4-3-5-16(14(13)2)20-8-10-21(11-9-20)17(22)15-12-18-6-7-19-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQIAJINMZDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl](pyrazin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
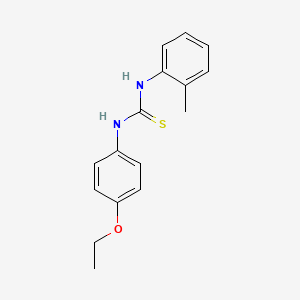
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
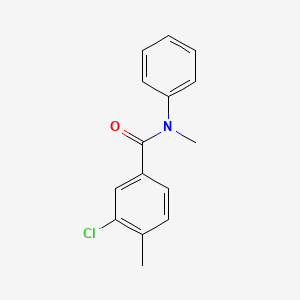
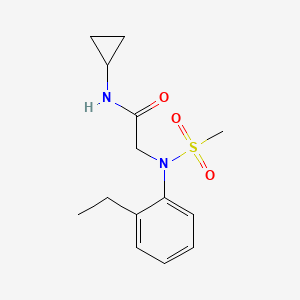

![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)
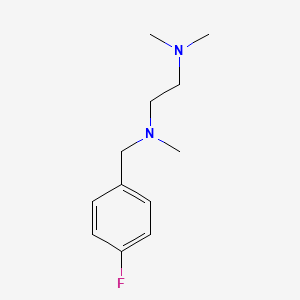
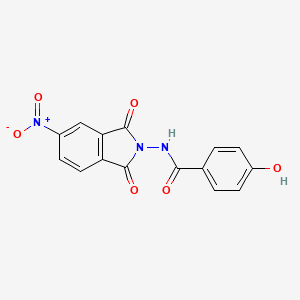
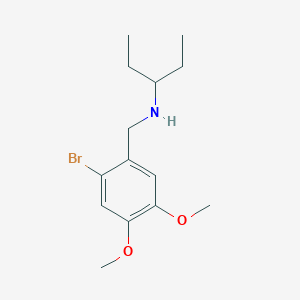
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)